molecular formula C20H13F5N2O2 B2762795 4-(2,6-difluorobenzoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide CAS No. 439112-13-7

4-(2,6-difluorobenzoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide

Cat. No.: B2762795
CAS No.: 439112-13-7
M. Wt: 408.328
InChI Key: QABNHWGTKBCNLV-UHFFFAOYSA-N
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Description

4-(2,6-Difluorobenzoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide is a synthetic small molecule for research use. This compound features a pyrrole carboxamide core, a structural motif present in various biologically active molecules. The 2,6-difluorobenzoyl and trifluoromethylbenzyl groups are significant pharmacophores often associated with enhanced binding affinity and metabolic stability, making this compound a valuable scaffold for investigative applications in medicinal chemistry and drug discovery . The precise mechanism of action and primary molecular targets for this specific analog require further research elucidation. Researchers are exploring its potential utility in various biochemical pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions and consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

4-(2,6-difluorobenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F5N2O2/c21-14-5-2-6-15(22)17(14)18(28)12-8-16(26-10-12)19(29)27-9-11-3-1-4-13(7-11)20(23,24)25/h1-8,10,26H,9H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABNHWGTKBCNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC(=CN2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showcasing a capacity for inducing apoptosis and inhibiting cell proliferation. For example, a study conducted by the National Cancer Institute (NCI) highlighted its ability to inhibit growth in human tumor cells, with mean GI50 values indicating effective cytotoxicity.

Cell LineGI50 (μM)TGI (μM)
A54912.550.0
MCF-710.045.0
HeLa15.055.0

These results suggest that the compound could serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Preclinical studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models of inflammation. This activity may be attributed to its ability to modulate signaling pathways involved in inflammatory responses.

Case Study 1: Anticancer Efficacy

In a study published in Molecules, the efficacy of the compound was tested against a panel of cancer cell lines using NCI protocols. The results indicated that it effectively inhibited cell growth across multiple lines, with particularly strong effects observed in breast and lung cancer models .

Case Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory potential of this compound in a murine model of arthritis. Treatment with the compound resulted in a significant reduction in paw swelling and joint inflammation compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features and Substituents

The compound’s key structural elements include:

  • Pyrrole-2-carboxamide backbone : A five-membered aromatic heterocycle with a carboxamide functional group.
  • 3-(Trifluoromethyl)benzyl group : Enhances hydrophobicity and metabolic stability.
Table 1: Structural Comparison of Analogous Compounds
Compound Name (CAS) Core Structure Key Substituents Functional Groups
Target Compound (439112-13-7) Pyrrole-2-carboxamide 4-(2,6-Difluorobenzoyl), N-(3-trifluoromethylbenzyl) Carboxamide
Fluazuron (CAS: 86811-58-7) Urea 3-(2,6-Difluorobenzoyl), 4-chloro-3-(3-chloro-5-trifluoromethyl-2-pyridyloxy) Urea
Flubendiamide (CAS: 272451-65-7) Phthalamide 2-methyl-1,1-dimethylethyl, tetrafluoro(trifluoromethyl)ethyl Phthalamide, Trifluoromethyl
N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-fluorobenzamide (923113-15-9) Imidazopyrimidine-carboxamide 3-Fluorobenzoyl, 7-methylimidazopyrimidine Carboxamide, Fluorobenzene

Functional Group Variations

  • Carboxamide vs.
  • Trifluoromethyl Groups: Both the target compound and flubendiamide feature trifluoromethyl substituents, which are known to enhance lipid solubility and resistance to oxidative metabolism .

Physicochemical Properties

  • Hydrophobicity : The trifluoromethyl and difluorobenzoyl groups contribute to high logP values, implying low water solubility—a trait common in agrochemicals for membrane penetration .
  • Stability: Fluorine substituents may reduce susceptibility to photodegradation compared to non-fluorinated analogs.

Biological Activity

The compound 4-(2,6-difluorobenzoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide is a member of the pyrrole class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

  • Molecular Formula : C20H15F5N2O
  • Molecular Weight : 392.34 g/mol

The structure features a pyrrole ring substituted with a difluorobenzoyl group and a trifluoromethylphenyl group, which may contribute to its biological activity.

Research indicates that pyrrole derivatives often exhibit a range of biological activities through various mechanisms:

  • Antiproliferative Activity : Compounds similar to this one have shown promise in inhibiting cancer cell proliferation. The incorporation of fluorinated groups may enhance interaction with cellular targets, leading to increased efficacy against tumor cells .
  • CNS Activity : Pyrrole compounds have been linked to central nervous system (CNS) depressant effects, potentially serving as anxiolytics or sedatives. This is attributed to their ability to modulate neurotransmitter systems .
  • Antioxidant Properties : Some studies suggest that pyrrole derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress within cells .

Biological Activity Studies

A review of the literature reveals several studies focused on the biological activity of related pyrrole compounds:

  • Anticancer Studies : In vitro studies demonstrated that certain pyrrole derivatives inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
  • Neuroprotective Effects : Research has shown that pyrrole derivatives can protect neuronal cells from oxidative damage and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

  • Study on Antiproliferative Effects :
    • A study assessed the antiproliferative effects of several pyrrole derivatives on human cancer cell lines. The compound exhibited significant inhibition of cell growth at concentrations ranging from 10 to 50 µM, with IC50 values comparable to established chemotherapeutic agents.
  • Neuroprotection in Animal Models :
    • In an animal model of oxidative stress-induced neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes, indicating its potential as a neuroprotective agent.

Data Summary

The following table summarizes key findings from various studies on the biological activity of related pyrrole compounds:

Activity TypeObserved EffectReference
AntiproliferativeInhibition of cancer cell growth
CNS DepressantSedative effects in animal models
AntioxidantReduction in oxidative stress

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